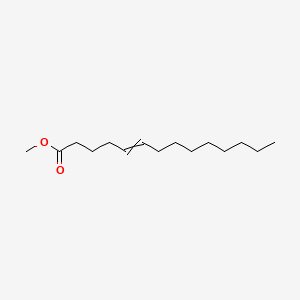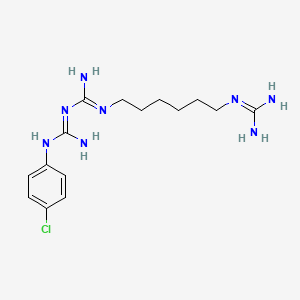![molecular formula C₂₀H₂₅N₂O₅ B1142219 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin CAS No. 169387-70-6](/img/no-structure.png)
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin
货号 B1142219
CAS 编号:
169387-70-6
分子量: 373.42
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin” is known for its exceptional biomedical significance, finding utility in research of select malignancies. It operates as an invaluable implement in cancer research, its efficacy lies in diligently constraining the rampant expansion and relentless propagation of malignant cells .
Synthesis Analysis
The synthesis of similar compounds involves glycosylation of the sodium salt of the corresponding nucleobases with 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride, followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR spectra. The spectra can provide information about the coupling constants of the furanose ring protons, which are characterized by the zero coupling constants between the trans-oriented protons .Chemical Reactions Analysis
The main starting material for the synthesis of similar compounds is 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is obtained by treating the corresponding purine with acetic acid and acetic anhydride at 100 °C . The obtained nucleoside derivative is mainly in the α-configuration. Then it is fused with 2,6-dichloropurine, and after several steps, the final product is obtained .作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin' involves the synthesis of the pyrroloquinoline ring system followed by the attachment of the ribofuranosyl group at the 3-position of the ring system.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "2-methyl-1,2,3,4-tetrahydroquinoline", "formaldehyde", "ammonium acetate", "2-deoxy-D-ribose" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate with ammonium acetate to form 2-methyl-1,2,3,4-tetrahydroquinoline", "Step 2: Cyclization of 2-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde to form the pyrroloquinoline ring system", "Step 3: Protection of the 3-hydroxyl group of 2-deoxy-D-ribose with a TBDMS group", "Step 4: Coupling of the protected 2-deoxy-D-ribose with the pyrroloquinoline ring system using a Vorbruggen glycosylation reaction to form the final compound" ] } | |
CAS 编号 |
169387-70-6 |
产品名称 |
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin |
分子式 |
C₂₀H₂₅N₂O₅ |
分子量 |
373.42 |
同义词 |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-pyrrolo[3,4-g]quinolin-7-yloxy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
rac 2-Desaminomethyl-2-chloromethyl Milnacipran
1353644-50-4
4-[(Z)-2-Methoxyvinyl]pyridine
120690-68-8
3-Hydroxy-4-sulfobenzoic Acid Potassium Salt
411224-30-1



![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)



